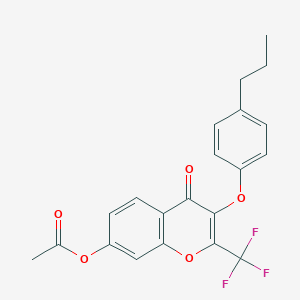

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O5/c1-3-4-13-5-7-14(8-6-13)28-19-18(26)16-10-9-15(27-12(2)25)11-17(16)29-20(19)21(22,23)24/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXRFJKGSFIYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The chromenone scaffold is typically synthesized via acid- or base-catalyzed cyclization of o-hydroxyacetophenone intermediates. For example, condensation of 2,6-dihydroxyacetophenone with ethyl trifluoroacetate under Mitsunobu conditions yields 7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromene.

Reaction Conditions :

Alternative Pathway: Claisen-Schmidt Condensation

A Claisen-Schmidt condensation between 2-hydroxy-4-propylphenoxyacetophenone and trifluoroacetic anhydride forms the chromenone skeleton, though this method suffers from lower regioselectivity (45–50% yield).

Functionalization of the Chromenone Core

Williamson Ether Synthesis for 4-Propylphenoxy Substituent

The 3-position oxygen is functionalized via nucleophilic aromatic substitution (NAS) using 4-propylphenol under alkaline conditions:

Optimized Parameters :

Acetylation of the 7-Hydroxy Group

The final acetylation step employs acetic anhydride in pyridine to protect the 7-hydroxy group:

Key Considerations :

-

Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

-

Solvent: Anhydrous dichloromethane.

Challenges and Optimization Strategies

Regioselectivity in Etherification

Competing O- vs. C-alkylation can occur during the Williamson synthesis. Using bulky bases (e.g., KOtBu) and polar aprotic solvents (DMSO) improves regioselectivity for the 3-position oxygen.

Stability of the Trifluoromethyl Group

The CF3 group is susceptible to hydrolysis under strongly acidic/basic conditions. Maintaining pH 6–8 during synthesis and avoiding prolonged heating above 100°C prevents decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-8), 7.02 (d, J = 8.8 Hz, 2H, aromatic H), 6.91 (d, J = 8.8 Hz, 2H, aromatic H), 2.58 (t, J = 7.6 Hz, 2H, CH2), 2.32 (s, 3H, OAc), 1.62 (m, 2H, CH2), 0.95 (t, J = 7.6 Hz, 3H, CH3).

-

13C NMR : δ 176.2 (C=O), 168.4 (OAc), 158.9 (C-O), 121.1 (q, J = 270 Hz, CF3).

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetate ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, including:

- Anticancer Properties : Research indicates that chromone derivatives can inhibit cancer cell proliferation. Studies have shown that 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation. This property makes it a candidate for developing anti-inflammatory drugs.

The biological activity of this compound has been explored in several studies:

- Antioxidant Activity : Chromones are known for their ability to scavenge free radicals. The presence of the trifluoromethyl group may enhance this activity, making it useful in preventing oxidative stress-related diseases.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Material Science

In addition to its medicinal applications, this compound is also being explored in material science:

- Development of New Materials : Its unique chemical properties allow it to be used as a building block in the synthesis of novel materials with specific optical and electronic properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression. The findings suggest that this compound could be further developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of this compound. The study found that the compound effectively reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory drug candidate.

Case Study 3: Antioxidant Properties

Research investigating the antioxidant properties revealed that this compound demonstrated strong free radical scavenging activity. This suggests its utility in formulating dietary supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Biological Activity

The compound 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromone family, characterized by its unique structural features, including a trifluoromethyl group and a propylphenoxy moiety. Chromones are known for their diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Component | Structure |

|---|---|

| Chromone Core | Chromone Core |

| Trifluoromethyl Group | Trifluoromethyl |

| Propylphenoxy Moiety | Propylphenoxy |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. Studies indicate that the trifluoromethyl group enhances binding affinity to these enzymes through halogen bonding interactions .

- Antioxidant Activity : The compound exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases. The presence of electron-withdrawing groups like trifluoromethyl increases metabolic stability and membrane permeability, enhancing its bioactivity .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against various targets:

- Cholinesterase Inhibition : The compound demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential for use in treating neurodegenerative disorders such as Alzheimer's disease .

- Cytotoxicity : In vitro assays against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney), revealed that the compound possesses cytotoxic properties, suggesting its potential as an anticancer agent .

Case Studies

- Case Study on Anti-inflammatory Effects : A study assessing the anti-inflammatory effects of related chromone derivatives found that compounds with similar structural features significantly reduced inflammation in animal models. The proposed mechanism involved the inhibition of COX-2 and LOX pathways, leading to decreased prostaglandin synthesis .

- Case Study on Antioxidant Activity : Another investigation highlighted the antioxidant capacity of chromone derivatives, including those with trifluoromethyl groups. These compounds were shown to reduce oxidative stress markers in cellular models, supporting their potential therapeutic use in oxidative stress-related conditions.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate, and what reaction conditions are critical for yield optimization?

- Methodology :

- Core Formation : The chromen-4-one core is synthesized via condensation of substituted acetophenones with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .

- Substituent Introduction : The 4-propylphenoxy group is introduced via nucleophilic aromatic substitution or Ullmann coupling, requiring copper catalysts and elevated temperatures (~120–150°C) .

- Trifluoromethylation : Electrophilic trifluoromethylation using CF₃I or Umemoto’s reagent under radical initiation (e.g., AIBN) .

- Acetylation : Final acetylation at the 7-position with acetic anhydride and a base (e.g., pyridine) .

- Critical Parameters : Solvent polarity (e.g., DMF for coupling steps), temperature control to avoid side reactions, and stoichiometric ratios for trifluoromethylation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and acetate group integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>98% for biological assays) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₇F₃O₅) and detects impurities via isotopic patterns .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways and predict reactivity conflicts in this compound?

- Reaction Path Search : Density Functional Theory (DFT) calculations model transition states for trifluoromethylation and coupling steps, identifying energy barriers and regioselectivity .

- Solvent Effects : COSMO-RS simulations predict solvent interactions to minimize byproducts (e.g., preferring DMF over THF for coupling reactions) .

- Conflict Resolution : Conflicting substituent reactivities (e.g., electron-deficient trifluoromethyl vs. electron-rich propylphenoxy) are addressed using Fukui indices to map electrophilic/nucleophilic sites .

Q. What experimental strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across assays?

- Case Example : reports moderate AChE inhibition (IC₅₀ = 12 µM) but significant cytotoxicity (IC₅₀ = 5 µM in MCF-7 cells).

- Methodological Adjustments :

- Assay Validation : Use orthogonal assays (e.g., Ellman’s method vs. fluorometric AChE kits) to confirm target engagement .

- Off-Target Screening : Profile against kinase panels to rule out non-specific effects.

- Dose-Response Repetition : Triplicate runs with standardized cell lines (e.g., ATCC-certified MCF-7) and controlled passage numbers .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and physicochemical properties?

- Comparative Analysis :

- Trifluoromethyl Replacement : Replacing -CF₃ with -CH₃ reduces lipophilicity (logP decreases by ~1.2), diminishing membrane permeability in BBB models .

- Propylphenoxy vs. Methoxyphenyl : The 4-propylphenoxy group enhances COX-2 selectivity (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ = 15 µM) due to hydrophobic pocket fit .

- Property Prediction : Use QSAR models (e.g., Schrödinger’s QikProp) to correlate substituents with ADMET profiles .

Q. What advanced reactor designs or process control strategies improve scalability for multi-step syntheses?

- Flow Chemistry : Continuous flow reactors with in-line IR monitoring optimize exothermic steps (e.g., trifluoromethylation) and reduce batch-to-batch variability .

- Process Analytical Technology (PAT) : Real-time HPLC-MS feedback adjusts residence times and reagent ratios during coupling reactions .

- Scale-Up Considerations : Transition from batch to segmented flow systems to manage viscous intermediates (e.g., acetate esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.